molecular formula C8H13NO3 B582670 2-(Methacryloylamino)butanoic acid CAS No. 146267-33-6

2-(Methacryloylamino)butanoic acid

Cat. No.: B582670
CAS No.: 146267-33-6
M. Wt: 171.196
InChI Key: IASBBOCTSLEIKX-UHFFFAOYSA-N
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Description

It is a butanoic acid derivative with a methacryloylamino substituent, likely used in polymer chemistry or biomedical applications due to its reactive methacrylate group. This section focuses on structurally related compounds from the evidence to draw comparative insights.

Properties

CAS No.

146267-33-6

Molecular Formula

C8H13NO3

Molecular Weight

171.196

IUPAC Name

2-(2-methylprop-2-enoylamino)butanoic acid

InChI

InChI=1S/C8H13NO3/c1-4-6(8(11)12)9-7(10)5(2)3/h6H,2,4H2,1,3H3,(H,9,10)(H,11,12)

InChI Key

IASBBOCTSLEIKX-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)NC(=O)C(=C)C

Synonyms

Butanoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Butanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ 102.13 g/mol Carboxylic acid, branched alkyl chain Intermediate in manufacturing
2-(Benzylamino)-3-methylbutanoic acid hydrochloride 1396964-70-7 C₁₂H₁₈ClNO₂ 267.73 g/mol Benzylamino, carboxylic acid, hydrochloride salt Pharmaceutical intermediate
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid 1007884-62-9 C₈H₁₆N₂O₃ 188.22 g/mol Carbamoylamino, carboxylic acid Specialty chemical synthesis
2-Amino-2-methylbutanoic acid 595-39-1 C₅H₁₁NO₂ 117.15 g/mol Amino acid, branched chain Pharmaceutical intermediate
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid 115527-63-4 C₁₂H₁₅NO₅S 285.32 g/mol Benzoylamino, sulfonyl, carboxylic acid Potential anti-inflammatory agent

Structural Analysis

Backbone Variations: 2-Methylbutyric acid (C₅H₁₀O₂) lacks amino or acryloyl groups, featuring a simple carboxylic acid with a methyl branch . 2-(Benzylamino)-3-methylbutanoic acid hydrochloride incorporates a benzylamine group, enhancing solubility via hydrochloride salt formation . this compound (hypothetical) would feature a methacrylate group, enabling polymerization or crosslinking.

Functional Group Impact: Carboxylic Acid: Common to all compounds, enabling hydrogen bonding and salt formation. Amino/Carbamoyl Groups: Present in compounds like 2-(dimethylcarbamoylamino)-3-methylbutanoic acid, enhancing bioactivity or binding affinity . Sulfonyl Groups: In 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid, sulfonyl groups may confer anti-inflammatory properties .

Odor and Volatility Considerations

  • Butanoic acid derivatives (e.g., 3-methyl butanoic acid) are odor-active compounds in fruits, contributing to rancid or fruity notes during ripening .

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